![molecular formula C18H25N3O5S B15124948 [3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate](/img/structure/B15124948.png)
[3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saxagliptin O-Sulfate is a derivative of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Saxagliptin is known for its ability to improve glycemic control by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves several key steps, including the preparation of chiral intermediates. One common method involves the use of enzyme-catalyzed reactions to produce these intermediates. For example, the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid to (S)-3-hydroxyadamantane glycine is catalyzed by phenylalanine dehydrogenase and formate dehydrogenase . The final step involves the sulfation of saxagliptin to produce saxagliptin O-sulfate.
Industrial Production Methods
Industrial production of saxagliptin O-sulfate typically involves large-scale enzyme-catalyzed reactions, followed by purification processes such as ultrafiltration and chromatography. The use of recombinant Escherichia coli for enzyme production has been optimized to achieve high yields and efficient conversion rates .
化学反応の分析
Types of Reactions
Saxagliptin O-sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Common substitution reactions involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of saxagliptin O-sulfate, which can have varying degrees of biological activity .
科学的研究の応用
Saxagliptin O-sulfate has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme-catalyzed reactions and the development of new synthetic methodologies.
Biology: Researchers use it to investigate the metabolic pathways and enzyme interactions involved in drug metabolism.
Medicine: Saxagliptin O-sulfate is studied for its potential therapeutic effects and its role in managing type 2 diabetes mellitus.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Saxagliptin O-sulfate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, leading to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release, thereby improving glycemic control .
類似化合物との比較
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with similar glycemic control effects.
Vildagliptin: Known for its rapid reaction with L-cysteine to form thiazolinic acid metabolites.
Linagliptin: A DPP-4 inhibitor with a longer half-life and different metabolic pathways.
Uniqueness
Saxagliptin O-sulfate is unique due to its specific sulfation, which may influence its pharmacokinetic properties and metabolic stability. Compared to other DPP-4 inhibitors, saxagliptin has shown a distinct profile in terms of enzyme interactions and metabolic pathways .
特性
分子式 |
C18H25N3O5S |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
[3-[1-amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate |
InChI |
InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25) |
InChIキー |
BNWBSJYZDBLPKL-UHFFFAOYSA-N |
正規SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenylmethyl 2-O-[2-(Acetylamino)-2-deoxy-D-glucopyranosyl]-alpha-D-mannopyranoside](/img/structure/B15124867.png)
![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)
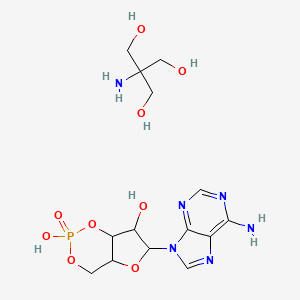
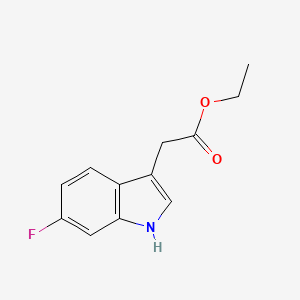
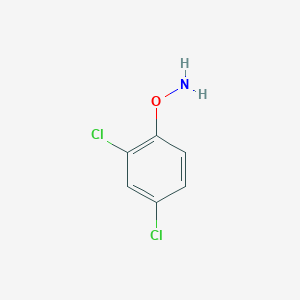

![2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B15124914.png)
![6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)
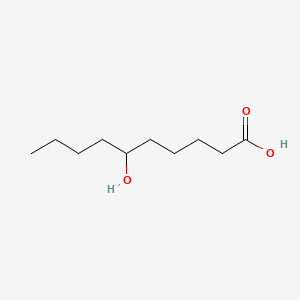
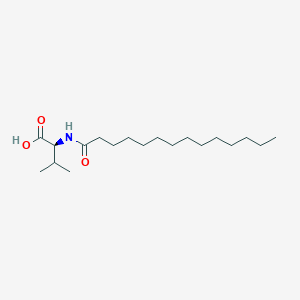
![7-[2-(4,4-Difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid](/img/structure/B15124942.png)
